RNase A Cleaves UpA up to 10‑Fold More Efficiently Than Pseudouridine‑Containing Dinucleotides ΨpA and mΨpA
Purified recombinant RNase A and human RNase 1 catalyze cleavage of the P–O5′ bond of UpA up to 10‑fold more efficiently than that of ΨpA or mΨpA [1]. The intrinsic higher reactivity of UpA is attributed to an inductive effect of uridine that lowers the pKa of the 2′‑hydroxyl group, thereby enhancing nucleophilicity toward the phosphorus center [1].
| Evidence Dimension | Relative cleavage efficiency by RNase A and RNase 1 |
|---|---|
| Target Compound Data | UpA (reference; set as 1.0) |
| Comparator Or Baseline | ΨpA and mΨpA (pseudouridine- and N1-methylpseudouridine-containing dinucleotides) |
| Quantified Difference | UpA cleaved up to 10‑fold (i.e., ≤ 0.1× relative efficiency for ΨpA/mΨpA) under identical conditions |
| Conditions | In vitro ribonuclease assay with recombinant enzymes; quantitative analysis by HPLC or spectrophotometric monitoring; pH and temperature as specified in source publication |
Why This Matters
Investigators studying the impact of RNA modifications on ribonuclease susceptibility can use UpA as a high‑activity reference substrate, enabling more sensitive discrimination of modification‑induced rate reductions than would be possible with the low‑activity pseudouridine analogs.
- [1] Gutierrez C, Silkenath B, Kojasoy V, Pich J, Lim D, Raines RT. Pseudouridine residues as substrates for serum ribonucleases. RNA. 2025;31(11):1542-1556. doi:10.1261/rna.080404.125. View Source
